An In-depth Technical Guide to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating the well-established biological activities of the quinoline and pyrazole scaffolds, this molecule presents a promising framework for the development of novel therapeutic agents. This document outlines a plausible synthetic pathway, details essential characterization methodologies, and explores the potential pharmacological applications of this compound, with a focus on its anticancer and antimicrobial properties. The information herein is curated to support researchers and drug development professionals in the exploration of this and related molecular entities.
Introduction: The Quinoline-Pyrazole Hybrid Scaffold
The fusion of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. The title compound, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine, is a quintessential example of such a molecular hybrid, leveraging the therapeutic potential of both quinoline and pyrazole moieties.
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1] The 8-aminoquinoline core, in particular, is a well-known pharmacophore, notably present in antimalarial drugs like primaquine.
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are also prominent in a multitude of medicinally important compounds, exhibiting a broad spectrum of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The combination of these two potent heterocyclic systems in 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine suggests a high potential for significant biological activity.
Synthesis and Mechanism
Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling
A highly probable synthetic route involves a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation reaction. These methods are widely employed for the formation of C-N bonds between aryl halides and N-heterocycles.
The proposed two-step synthesis commences with the commercially available 2-chloro-8-nitroquinoline. The first step involves the nucleophilic substitution of the chlorine atom with 3,5-dimethylpyrazole. The subsequent step is the reduction of the nitro group to the desired 8-amino functionality.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Plausible Approach
Step 1: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline
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Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-8-nitroquinoline (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), cesium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%)).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine
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Reaction Setup: Dissolve the purified 2-(3,5-dimethyl-1H-pyrazol-1-yl)-8-nitroquinoline from Step 1 in ethanol or a mixture of ethanol and hydrochloric acid.
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Reduction: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) portion-wise at 0 °C. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete, as indicated by TLC.
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Work-up and Purification: If using SnCl₂, quench the reaction by the addition of a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Physicochemical Properties and Characterization
The physicochemical properties of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine are critical for its handling, formulation, and understanding its behavior in biological systems. While experimental data for this specific molecule is not available, estimations can be made based on its constituent moieties.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₄H₁₄N₄ | Based on chemical structure |
| Molecular Weight | 238.29 g/mol | Based on chemical structure |
| Appearance | Likely a solid at room temperature | High molecular weight and aromatic nature |
| Melting Point | Expected to be in the range of 150-250 °C | Similar heterocyclic compounds often have melting points in this range |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic nature suggests low water solubility, while the heterocyclic rings should allow for solubility in polar aprotic solvents.[4] |
| Lipophilicity (logP) | Predicted to be moderately lipophilic. | The presence of both aromatic rings and nitrogen atoms contributes to a balanced lipophilicity, which is often a desirable trait for drug candidates.[5] |
Spectroscopic Characterization
The structural elucidation of the synthesized 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine would rely on a combination of standard spectroscopic techniques.[6]
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the pyrazole proton, and the methyl groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the quinoline and pyrazole rings.
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FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching vibrations of the heterocyclic rings.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial for confirming the molecular formula by providing an accurate mass measurement of the molecular ion.
Potential Therapeutic Applications and Biological Evaluation
The hybrid nature of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine suggests a high likelihood of interesting biological activities, particularly in the realms of oncology and infectious diseases.
Anticancer Activity
Both quinoline and pyrazole derivatives have been extensively investigated as anticancer agents, targeting various cellular pathways.[1][2] Quinoline-pyrazole hybrids have shown promise as potent anticancer agents, with some derivatives exhibiting significant activity against various cancer cell lines.[7][8]
Diagram of Potential Anticancer Mechanisms
Caption: Potential mechanisms of anticancer action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of a compound.[9]
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antimicrobial Activity
Quinoline and pyrazole derivatives are also well-known for their antimicrobial properties.[10] The combination of these two scaffolds may lead to compounds with potent activity against a range of bacterial and fungal pathogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine represents a promising molecular scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of its constituent quinoline and pyrazole moieties, this compound is a prime candidate for investigation as an anticancer and antimicrobial agent. The proposed synthetic pathway offers a viable route for its preparation, and the outlined characterization and biological evaluation protocols provide a clear roadmap for its preclinical assessment. Further research into this and structurally related compounds is warranted to fully elucidate their therapeutic potential and mechanism of action.
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